N-(2-butylbenzofuran-5-yl)sulfonic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butylbenzofuran-5-yl)sulfonic amide is a chemical compound with the molecular formula C12H15NO3S It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butylbenzofuran-5-yl)sulfonic amide typically involves the reaction of 2-butylbenzofuran with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired sulfonic amide .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-butylbenzofuran-5-yl)sulfonic amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonic amide group to a sulfonamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-(2-butylbenzofuran-5-yl)sulfonic amide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-butylbenzofuran-5-yl)sulfonic amide involves its interaction with specific molecular targets. The sulfonic amide group can form hydrogen bonds with proteins and enzymes, affecting their activity. This interaction can lead to the modulation of various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Dronedarone: N-{2-Butyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide hydrochloride.
Benzofuran derivatives: Various substituted benzofurans with different functional groups
Uniqueness
N-(2-butylbenzofuran-5-yl)sulfonic amide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14NO3S- |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-butyl-5-(sulfinatoamino)-1-benzofuran |
InChI |
InChI=1S/C12H15NO3S/c1-2-3-4-11-8-9-7-10(13-17(14)15)5-6-12(9)16-11/h5-8,13H,2-4H2,1H3,(H,14,15)/p-1 |
InChI Key |
SUCMDCMICKTUQH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.